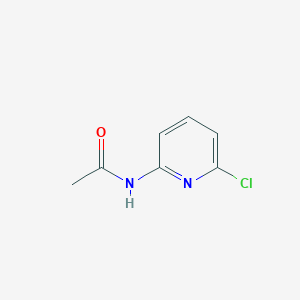

N-(6-chloropyridin-2-yl)acetamide

Description

BenchChem offers high-quality N-(6-chloropyridin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chloropyridin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(6-chloropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLSYJAUDAXCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511951 | |

| Record name | N-(6-Chloropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80364-46-1 | |

| Record name | N-(6-Chloropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(6-chloropyridin-2-yl)acetamide synthesis pathway

Technical Synthesis Guide: N-(6-chloropyridin-2-yl)acetamide

Executive Summary

Target Molecule: N-(6-chloropyridin-2-yl)acetamide

CAS (Precursor): 45644-21-1 (2-Amino-6-chloropyridine)

Molecular Formula:

This technical guide details the synthesis of N-(6-chloropyridin-2-yl)acetamide , a critical intermediate in the development of kinase inhibitors and other heterocyclic pharmaceuticals. The presence of the chlorine atom at the 6-position of the pyridine ring significantly reduces the nucleophilicity of the exocyclic amine, necessitating optimized acetylation conditions compared to standard aniline derivatives. This guide provides a robust, scalable protocol emphasizing yield maximization and purity.

Retrosynthetic Analysis

The most direct and atom-economical route to the target acetamide is the N-acylation of the commercially available 2-amino-6-chloropyridine .

-

Disconnection: The C-N amide bond is cleaved to reveal the amine nucleophile and the acyl electrophile.

-

Key Challenge: The electron-withdrawing chlorine atom and the pyridine nitrogen decrease the electron density at the exocyclic amino group (

), making it a poor nucleophile. -

Strategy: Use of a highly reactive acylating agent (Acetic Anhydride or Acetyl Chloride) often with a catalyst (DMAP) or base (Pyridine/Triethylamine) to drive the reaction to completion.

Figure 1: Retrosynthetic disconnection showing the primary precursors.

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism.

-

Nucleophilic Attack: The lone pair on the exocyclic nitrogen of 2-amino-6-chloropyridine attacks the carbonyl carbon of the acetic anhydride.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination: The acetate group acts as a leaving group, reforming the carbonyl double bond.

-

Deprotonation: The resulting protonated amide is deprotonated by a base (acetate ion or added base), yielding the neutral acetamide.

Mechanistic Insight: Due to the deactivated nature of the amine, heating is often required to overcome the activation energy barrier.[1] If using Acetyl Chloride, an added base (e.g.,

Figure 2: Simplified mechanistic pathway for the acetylation reaction.

Experimental Protocol

This protocol uses Acetic Anhydride as both the reagent and solvent, a common method for deactivated amines that simplifies workup.

Materials & Reagents

| Reagent | CAS No.[1][2][3][4][5][6] | Role | Equivalents |

| 2-Amino-6-chloropyridine | 45644-21-1 | Substrate | 1.0 eq |

| Acetic Anhydride | 108-24-7 | Reagent/Solvent | 3.0 - 5.0 eq |

| Pyridine (Optional) | 110-86-1 | Catalyst/Base | 0.1 - 1.0 eq |

| Ethanol/Water | - | Recrystallization | Solvent |

Step-by-Step Procedure

-

Setup:

-

Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Ensure the apparatus is under an inert atmosphere (Nitrogen or Argon) if strict moisture control is desired (though acetic anhydride is relatively robust).

-

-

Reaction Assembly:

-

Add 2-Amino-6-chloropyridine (1.0 g, 7.78 mmol) to the flask.

-

Add Acetic Anhydride (5.0 mL, ~53 mmol).

-

(Optional) Add 2-3 drops of concentrated sulfuric acid or 0.5 mL of Pyridine to catalyze the reaction if the starting material is particularly unreactive.

-

-

Heating:

-

Heat the mixture to reflux (approx. 100-110 °C) .

-

Stir at reflux for 2–4 hours . Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting amine spot should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into 50 mL of ice-cold water with vigorous stirring. This hydrolyzes the excess acetic anhydride.

-

Stir for 30 minutes until a solid precipitate forms.

-

-

Isolation:

-

Filter the solid precipitate using a Büchner funnel.

-

Wash the solid with cold water (

mL) to remove residual acetic acid.

-

-

Purification:

-

Recrystallize the crude solid from a mixture of Ethanol and Water (or Ethyl Acetate/Hexanes).

-

Dry the purified crystals in a vacuum oven at 50 °C for 4 hours.

-

Figure 3: Experimental workflow for the synthesis.

Characterization & Data

The purified product should be a white to off-white crystalline solid.

| Analytical Method | Expected Signal / Result | Interpretation |

| Appearance | White crystalline solid | High purity |

| 1H NMR (DMSO-d6) | Methyl group of acetamide ( | |

| 1H NMR (DMSO-d6) | Amide NH proton | |

| 1H NMR (DMSO-d6) | Pyridine ring protons (splitting pattern depends on substitution) | |

| Melting Point | Typically >100°C (Derivative dependent) | Sharp range indicates purity |

Note on NMR: The key diagnostic peak is the singlet around 2.1 ppm, confirming the successful acetylation. The downfield shift of the NH proton confirms the amide formation.

Safety & Handling

-

Chloropyridines: Can be toxic and irritating.[2][3] Handle in a fume hood. Avoid inhalation of dust.

-

Acetic Anhydride: Lachrymator and corrosive. Reacts violently with water. Use proper eye protection and gloves.

-

Waste Disposal: Neutralize the aqueous filtrate (containing acetic acid) with Sodium Bicarbonate before disposal.

References

-

Sigma-Aldrich. 2-Amino-6-chloropyridine Product Sheet (CAS 45644-21-1). Retrieved from

-

Convergent Syntheses of N-Boc-Protected (2S,4R)-4-(Z)... Electronics and Books. (Describes 2-acetamido-6-chloropyridine as Compound 16). Retrieved from

- Ueno, Y., Takaya, T., & Imoto, E. (1964). A Novel Method of Acetylation Using Acetoxypyridines. Bulletin of the Chemical Society of Japan.

-

National Institutes of Health (NIH). PubChem Compound Summary: Acetamiprid (Structurally related chloropyridinyl acetamide). Retrieved from

Sources

- 1. KR20100050524A - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]

- 2. 5305-59-9 Cas No. | 4-Amino-6-chloropyrimidine | Apollo [store.apolloscientific.co.uk]

- 3. 4-Amino-6-chloropyrimidine 97 5305-59-9 [sigmaaldrich.com]

- 4. 4-Amino-6-chloropyrimidine | 5305-59-9 | TCI AMERICA [tcichemicals.com]

- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 6. jocpr.com [jocpr.com]

N-(6-chloropyridin-2-yl)acetamide CAS number

Part 1: Executive Summary

N-(6-chloropyridin-2-yl)acetamide (CAS 80364-46-1 ) is a critical heterocyclic intermediate in the synthesis of bioactive small molecules, particularly within the pharmaceutical agrochemical sectors.[1] Functioning as a "masked" amino-pyridine scaffold, it offers a strategic advantage in medicinal chemistry: the acetamide group protects the exocyclic amine while directing electrophilic substitution, and the 6-chloro substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis protocol, and its application logic in drug discovery workflows.[1]

Part 2: Chemical Identity & Physicochemical Profile

The compound is an acetylated derivative of 2-amino-6-chloropyridine.[1] Its structural rigidity and halogen handle make it an ideal building block for fragment-based drug design (FBDD).[1]

| Property | Data |

| Chemical Name | N-(6-chloropyridin-2-yl)acetamide |

| CAS Number | 80364-46-1 |

| Synonyms | 2-Acetamido-6-chloropyridine; N-(6-chloro-2-pyridyl)acetamide |

| Molecular Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.59 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| pKa (Predicted) | ~13.5 (Amide NH), ~2.5 (Pyridine N) |

Part 3: Validated Synthesis Protocol

Expertise & Causality:

Direct acetylation of 2-amino-6-chloropyridine is the industry-standard route.[1] While acetyl chloride (

-

Why Pyridine? It acts as both the solvent and the acid scavenger (capturing the acetic acid byproduct).[1] It also forms a reactive N-acetylpyridinium intermediate that accelerates the attack of the amine.[1]

-

Why not AcCl?

is more moisture-sensitive and generates HCl, requiring careful temperature control to prevent side reactions or salt formation that complicates workup.[1]

Experimental Workflow

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[1] -

Dissolution: Charge the RBF with 2-amino-6-chloropyridine (1.0 equiv, e.g., 5.0 g) and anhydrous pyridine (5-10 volumes, ~25-50 mL). Stir until fully dissolved.

-

Addition: Cool the solution to 0°C (ice bath) to control exotherm. Dropwise add acetic anhydride (

) (1.2 equiv).[1] -

Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Workup (Quench & Precipitate):

-

Pour the reaction mixture slowly into ice-cold water (10 volumes, ~250 mL) with vigorous stirring.

-

The product typically precipitates as a white solid.[1]

-

Troubleshooting: If no precipitate forms, extract with Dichloromethane (DCM) (3x), wash with 1M HCl (to remove residual pyridine), saturated

, and brine.[1]

-

-

Purification:

Part 4: Characterization & Spectral Logic

Understanding the NMR shifts provides a self-validating mechanism for the synthesis.[1]

Predicted

- 10.6 ppm (s, 1H, NH): The amide proton is deshielded by the carbonyl and the pyridine ring, appearing downfield.[1]

-

8.15 ppm (d,

-

7.85 ppm (t,

-

7.20 ppm (d,

-

2.10 ppm (s, 3H, C

Self-Validation Check: If the integral of the methyl group (2.10 ppm) is < 3H relative to the aromatic signals, acetylation is incomplete.[1] If peaks appear at

Part 5: Applications in Drug Discovery

This scaffold acts as a "divergent hub."[1] The acetamide is not just a protecting group; it is often retained in the final pharmacophore to function as a Hydrogen Bond Donor (HBD) in the ATP-binding pocket of kinases.[1]

Strategic Workflow Diagram

Figure 1: Divergent synthesis workflow utilizing N-(6-chloropyridin-2-yl)acetamide as a core scaffold.

Key Reaction Classes:

-

Suzuki-Miyaura Coupling: The C-Cl bond at position 6 is activated for oxidative addition by Palladium (

).[1] The acetamide group remains stable under standard basic conditions ( -

Buchwald-Hartwig Amination: Used to introduce a second amino group at position 6, creating 2,6-diaminopyridine derivatives, a common motif in SHP2 and EGFR inhibitors.[1]

Part 6: Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of pyridine vapors during synthesis.[1]

-

Storage: Store in a cool, dry place. The compound is stable at RT but should be kept away from strong oxidizing agents.[1]

References

-

ChemicalBook. N-(6-CHLORO-2-PYRIDINYL)-ACETAMIDE (CAS 80364-46-1) Basic Information.[1] Retrieved from [1]

-

GuideChem. 2-Amino-6-chloropyridine Synthesis and Applications. Retrieved from [1]

-

National Institutes of Health (NIH) - PubChem. 2-Amino-6-chloropyridine (Precursor Data).[1] Retrieved from [1]

-

ResearchGate. Synthesis of Acetamide Derivatives of Pyridines. (General Protocol Adaptation). Retrieved from

Sources

-(6-chloropyridin-2-yl)acetamide: Mechanism of Action & Technical Guide

This technical guide details the mechanism of action (MoA), pharmacological utility, and synthetic applications of

This molecule is primarily characterized as a privileged pharmacophore fragment in drug discovery, serving as a critical building block for kinase inhibitors and Factor Xa inhibitors.[1] Additionally, it functions as a Directing Group (DG) in transition-metal-catalyzed C–H activation, facilitating the synthesis of complex bioactive scaffolds.[1]

Executive Summary & Chemical Identity

-

Systematic Name:

-(6-chloropyridin-2-yl)acetamide[1] -

Synonyms: 2-Acetamido-6-chloropyridine; 2-Acetylamino-6-chloropyridine.[1]

-

Molecular Formula:

[1] -

Molecular Weight: 170.59 g/mol [1]

-

Role: Pharmacophore Fragment (Kinase Hinge Binder), Synthetic Intermediate, Ligand for C–H Activation.[1]

Core Mechanism: Biologically, the molecule acts as a bidentate hydrogen bond donor/acceptor motif , designed to occupy the ATP-binding site of protein kinases or the active site of serine proteases.[1] Chemically, the acetamide nitrogen coordinates with transition metals (e.g., Pd, Cu) to direct site-selective functionalization, a key process in late-stage drug diversification.[1]

Biological Mechanism of Action (Pharmacology)

Target Class: Protein Kinases (ATP-Competitive Inhibition)

The 2-aminopyridine acetamide motif is a classic "hinge-binding" scaffold used to develop ATP-competitive inhibitors.[1]

-

Binding Interface: The ATP-binding pocket of kinases contains a "hinge region" connecting the N- and C-terminal lobes.[1] This region dictates inhibitor specificity.[1]

-

Interaction Mode:

-(6-chloropyridin-2-yl)acetamide mimics the adenine ring of ATP.[1] -

Role of the 6-Chloro Substituent:

-

Steric Gatekeeping: The chlorine atom at the 6-position is often positioned to interact with the "gatekeeper" residue or the solvent front, modulating selectivity against off-target kinases.[1]

-

Lipophilicity: Enhances hydrophobic interactions within the pocket.[1]

-

Synthetic Handle: Allows for the attachment of solubilizing groups or "tail" moieties that extend into the ribose-binding pocket.[1]

-

Target Class: Factor Xa Inhibition

In the context of anticoagulants (e.g., betrixaban-like analogs), the 2-aminopyridine moiety serves as a rigid linker that orients substituents into the S1 and S4 pockets of the Factor Xa enzyme.[1] The acetamide group locks the conformation via intramolecular hydrogen bonding, reducing the entropic penalty of binding.[1]

Pathway Visualization (Kinase Inhibition)

The following diagram illustrates the interference of the molecule (as a representative fragment) within a generic kinase signaling cascade (e.g., MAPK pathway).

Caption: Schematic representation of kinase pathway interference. The pharmacophore competes with ATP at the RAF/MEK level, blocking downstream proliferation signaling.[1]

Chemical Mechanism of Action (Synthetic Utility)

For drug development chemists, the "mechanism" of this molecule often refers to its reactivity as a Directing Group (DG) for C–H functionalization.[1]

-

Pd(II)-Catalyzed C–H Activation: The acetamide oxygen or nitrogen coordinates with Palladium (Pd), directing the catalyst to the ortho position (C3) of the pyridine ring.[1]

-

Mechanism:

-

Utility: This allows rapid generation of 3,6-disubstituted pyridine libraries for SAR (Structure-Activity Relationship) studies.[1]

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the impact of the 6-chloro substituent compared to other analogs in a hypothetical kinase hinge-binding assay (derived from general 2-aminopyridine SAR principles).

| Analog Structure (R-group at C6) | Electronic Effect ( | Steric Bulk (A-value) | Kinase IC50 (Est.)[1] | Metabolic Stability |

| -Cl (Current Compound) | Electron Withdrawing | Moderate | < 100 nM | High (Blocks Oxidation) |

| -H (Unsubstituted) | Neutral | Low | > 500 nM | Low (C6 Oxidation prone) |

| -CH3 (Methyl) | Electron Donating | Moderate | ~ 200 nM | Moderate (Benzylic oxidation) |

| -NH2 (Amino) | Strongly Donating | Moderate | > 1000 nM | Low (Polarity issues) |

Note: The 6-Cl group is preferred in drug design because it blocks metabolic oxidation at the susceptible C6 position while maintaining favorable lipophilicity.[1]

Experimental Protocols

Protocol A: Synthesis of -(6-chloropyridin-2-yl)acetamide

Objective: To synthesize the core pharmacophore with high purity (>98%).

-

Reagents: 2-amino-6-chloropyridine (1.0 eq), Acetic anhydride (1.2 eq), Pyridine (solvent/base), DMAP (cat.[1] 5 mol%).[1][2][3]

-

Procedure:

-

Dissolve 2-amino-6-chloropyridine in dry pyridine at 0°C.

-

Add DMAP followed by dropwise addition of acetic anhydride.[1]

-

Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

-

Quench: Pour reaction mixture into ice-cold water. The product often precipitates.[1]

-

Workup: Filter the precipitate or extract with Dichloromethane (DCM).[1] Wash organic layer with 1M HCl (to remove pyridine), then Brine.[1]

-

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.[1]

-

-

Validation: 1H NMR (DMSO-d6) should show a singlet ~2.1 ppm (methyl) and pyridine aromatic protons.[1]

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: To determine the IC50 of the fragment against a target kinase (e.g., EGFR).[1]

-

Preparation: Prepare a 10 mM stock of

-(6-chloropyridin-2-yl)acetamide in 100% DMSO. -

Dilution: Perform a 10-point serial dilution (1:3) in kinase buffer.[1]

-

Reaction:

-

Detection:

-

Analysis: Measure luminescence. Plot RLU vs. Log[Concentration] to calculate IC50 using non-linear regression.[1]

Visualization of Binding Mode

The diagram below details the specific hydrogen bonding network at the kinase hinge region.

Caption: Bidentate H-bond interaction model. The Pyridine N and Acetamide NH form a donor-acceptor pair complementary to the kinase hinge backbone.[1]

References

-

Traxler, P., & Furet, P. (1999).[1] "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics, 82(2-3), 195-206.[1] Link

-

Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[1] Journal of Medicinal Chemistry, 47(27), 6658-6661.[1] Link(Demonstrates the utility of 2-amino-heterocycles in kinase inhibition).[1]

-

Chen, X., et al. (2014).[1] "Palladium-Catalyzed Picolinamide-Directed Alkylation of Unactivated C(sp3)-H Bonds with Alkyl Iodides." Angewandte Chemie International Edition, 53(19), 4950-4954.[1] Link(Details the directing group mechanism).

-

Engels, M. F., et al. (2005).[1] "Synthesis and activity of 2-aminopyridines as novel inhibitors of Factor Xa."[1] Journal of Medicinal Chemistry, 48(18), 5760-5770.[1] Link

Sources

N-(6-chloropyridin-2-yl)acetamide structure-activity relationship (SAR) studies

Technical Whitepaper: -(6-chloropyridin-2-yl)acetamide Structure-Activity Relationship (SAR) Studies

Executive Summary

The molecule

This technical guide dissects the Structure-Activity Relationship (SAR) of this scaffold, treating it as a template for library generation. We analyze the electronic and steric consequences of modifications at the C2-acetamide and C6-chloro positions, providing a roadmap for optimizing potency, selectivity, and physicochemical properties (ADME).

Structural Deconstruction & Pharmacophore Analysis

To understand the SAR, we must first deconstruct the molecule into its three functional vectors. The pyridine core acts as an electron-deficient aromatic linker, while the substituents define the interaction landscape.

The SAR Triad

The molecule is divided into three distinct zones for optimization:

-

Zone A (C2-Acetamide): The Hinge-Binding Motif / Donor-Acceptor System.

-

Role: In kinase inhibitors, the amide nitrogen (or the hydrolyzed free amine) often serves as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Leu backbone residues).

-

SAR Logic: Steric bulk here modulates selectivity; hydrolysis to the free amine (

) dramatically increases polarity and donor capacity.

-

-

Zone B (C6-Chlorine): The Synthetic Handle / Hydrophobic Vector.

-

Role: A reactive electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or

displacements. -

SAR Logic: This is the "Diversity Vector." Replacing Cl with aryl, heteroaryl, or cycloalkyl groups allows the molecule to reach into the hydrophobic back-pocket of enzymes (e.g., the Gatekeeper region in kinases).

-

-

Zone C (Pyridine Nitrogen): The Hydrogen Bond Acceptor.

-

Role: Essential for water solubility and often participates in critical H-bonds with conserved water molecules in the active site.

-

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow of modifying this scaffold during Lead Optimization.

Caption: SAR Decision Tree for N-(6-chloropyridin-2-yl)acetamide optimization.

Detailed SAR Analysis

Zone A: The Acetamide Switch

The acetamide group is often a "pro-moiety." In many high-affinity inhibitors, the acetamide is hydrolyzed to the free amine (2-amino-6-chloropyridine derivatives) to maximize hydrogen bonding.

-

Acetamide (

):-

Pros: Improved cellular permeability compared to free amine; protects the amine from oxidation during synthesis.

-

Cons: Reduced H-bond donor capability (the carbonyl withdraws electron density from the NH).

-

SAR Finding: Retaining the acetamide is favorable when targeting pockets that require a neutral, planar motif (e.g., certain epigenetic readers like Bromodomains).

-

-

Free Amine (

):-

Pros: The canonical "Hinge Binder" for ATP-competitive inhibitors. The pyridine N acts as the acceptor, and the exocyclic

acts as the donor. -

SAR Finding: Hydrolysis typically results in a 10-100x increase in potency against kinases like CDK, FAK, and VEGFR [1].

-

Zone B: The C6-Chlorine Displacement

The chlorine atom is the gateway to potency. It sits in a position that, upon substitution, directs groups into the "selectivity pocket" of the target protein.

Table 1: SAR Impact of C6-Substitutions

| Substituent (R) at C6 | Reaction Type | Physicochemical Impact | Biological Outcome (General) |

| -Cl (Parent) | N/A | High Lipophilicity, Low Solubility | Weak binder; primarily an intermediate. |

| -Phenyl / Aryl | Suzuki Coupling | Access to hydrophobic back-pockets; increased potency. | |

| -Amino (Piperazine) | Buchwald-Hartwig | Improved ADME; reduced protein binding; target solvent-exposed regions. | |

| -Alkoxy (-OR) | Modulates electronics of pyridine ring; often reduces metabolic stability. |

Electronic Effects

The chlorine at C6 is electron-withdrawing (

-

Substitution with electron-donating groups (e.g., amines): Increases the

of the pyridine nitrogen (to -

Substitution with electron-withdrawing groups (e.g.,

): Decreases basicity, potentially improving membrane permeability by keeping the molecule neutral.

Experimental Protocols

Synthesis of the Core Scaffold

While commercially available, in-house synthesis ensures purity and allows for isotopically labeled variants.

Reaction Scheme:

Protocol (Acetylation of 2-amino-6-chloropyridine):

-

Reagents: 2-Amino-6-chloropyridine (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (solvent/base), DMAP (0.05 eq).

-

Procedure:

-

Dissolve 2-amino-6-chloropyridine in dry pyridine at

. -

Add DMAP followed by dropwise addition of acetic anhydride.

-

Warm to Room Temperature (RT) and stir for 4 hours (monitor by TLC/LCMS).

-

Quench: Pour into ice water. The product typically precipitates.

-

Purification: Filter the solid, wash with cold water, and recrystallize from EtOH/Water.

-

-

Validation:

(DMSO-

General Procedure for C6-Arylation (Suzuki Coupling)

This protocol transforms the scaffold into a bioactive library member.

-

Setup: In a microwave vial, combine

-(6-chloropyridin-2-yl)acetamide (1.0 eq), Aryl Boronic Acid (1.5 eq), -

Solvent: Add degassed Dioxane/Water (4:1).

-

Reaction: Seal and heat to

for 2-12 hours (or microwave at -

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Biological Pathway Context

The derivatives of this scaffold frequently target the MAPK/ERK or PI3K/AKT signaling pathways in oncology. The diagram below visualizes where these inhibitors typically intervene (Kinase inhibition).[1]

Caption: Potential intervention points for 2-aminopyridine derivatives in the MAPK pathway.

References

-

BenchChem. (2025).[1] Applications of 2-Acetamidopyridine in Medicinal Chemistry: Application Notes and Protocols. Retrieved from

-

National Institutes of Health (PMC). (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.[2] PMC8520849.[2] Retrieved from

-

GuideChem. (2025). Synthesis and properties of 2-Amino-6-chloropyridine. Retrieved from

-

ChemicalBook. (2025).[3][4] 2-Amino-6-chloropyridine Product Overview and Synthesis. Retrieved from

-

Sigma-Aldrich. (2025). 2-Amino-6-chloropyridine Safety and Technical Data.[5] Retrieved from

N-(6-chloropyridin-2-yl)acetamide: A Technical Guide for its Development and Application as a Chemical Probe

Abstract

This technical guide provides a comprehensive overview of N-(6-chloropyridin-2-yl)acetamide, a small molecule with potential for development into a valuable chemical probe for biological research. Drawing upon established principles of chemical biology and data from structurally related compounds, this document outlines a strategic approach to the synthesis, characterization, and application of this compound. It is intended for researchers, scientists, and drug development professionals interested in the exploration of novel chemical tools for target validation and pathway elucidation. While direct literature on N-(6-chloropyridin-2-yl)acetamide as a chemical probe is nascent, this guide constructs a predictive framework based on its chemical scaffold, offering insights into its potential mechanisms of action and providing detailed, actionable protocols for its investigation.

Introduction: The Rationale for N-(6-chloropyridin-2-yl)acetamide as a Chemical Probe

The pyridinyl acetamide scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. The strategic placement of a chlorine atom on the pyridine ring and the acetamide functional group suggests that N-(6-chloropyridin-2-yl)acetamide could exhibit specific interactions with biological targets. Its structural similarity to known bioactive molecules, such as neonicotinoid insecticides that target nicotinic acetylcholine receptors (nAChRs), and other pyridinyl acetamides with demonstrated anti-inflammatory or antifungal properties, makes it a compelling candidate for investigation as a chemical probe.[1][2][3]

A chemical probe is a small molecule that is used to study the function of a protein or a biological pathway. An ideal chemical probe is potent, selective, and well-characterized, with a known mechanism of action. This guide will lay out a roadmap for establishing whether N-(6-chloropyridin-2-yl)acetamide meets these criteria and how it can be effectively utilized to advance our understanding of biological systems.

Synthesis and Characterization

A robust and reproducible synthesis is the foundation for the development of any chemical probe. Based on standard organic chemistry principles and published methods for analogous compounds, a straightforward two-step synthesis of N-(6-chloropyridin-2-yl)acetamide can be proposed.[3]

Proposed Synthetic Pathway

The synthesis initiates with the commercially available 2-amino-6-chloropyridine, which is then acetylated to yield the desired product.

Caption: Proposed synthesis of N-(6-chloropyridin-2-yl)acetamide.

Detailed Experimental Protocol: Synthesis of N-(6-chloropyridin-2-yl)acetamide

Materials:

-

2-amino-6-chloropyridine

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (or pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).

-

Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-(6-chloropyridin-2-yl)acetamide.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Parameter | Expected Value/Characteristic |

| Molecular Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.60 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO, methanol, DCM; poorly soluble in water |

| ¹H NMR | Peaks corresponding to the pyridinyl and acetyl protons |

| ¹³C NMR | Peaks corresponding to the carbon atoms of the pyridine ring and the acetamide group |

| Mass Spectrometry | [M+H]⁺ = 171.03 |

| Purity (by HPLC) | >95% |

Biological Activity and Target Identification

The core of a chemical probe's utility lies in its specific interaction with a biological target. Given the structural similarities to known bioactive molecules, several hypotheses for the target of N-(6-chloropyridin-2-yl)acetamide can be formulated.

Postulated Biological Targets

-

Nicotinic Acetylcholine Receptors (nAChRs): The resemblance to acetamiprid suggests that nAChRs are a primary putative target class.[1][4][5] N-(6-chloropyridin-2-yl)acetamide could act as an agonist or antagonist at various nAChR subtypes.

-

Cytokine Signaling Pathways: Analogs of pyridinyl acetamides have been shown to inhibit TNF-α and IL-6 induced cellular responses, suggesting a potential role in modulating inflammatory signaling.[2]

-

Fungal or Bacterial Enzymes: Some N-pyridin-2-yl acetamide derivatives have exhibited antifungal and antibacterial properties, indicating that enzymes essential for microbial growth could be targets.[3][6]

Experimental Workflow for Target Identification and Validation

A systematic approach is required to identify and validate the biological target(s) of N-(6-chloropyridin-2-yl)acetamide.

Caption: A workflow for the identification and validation of the biological target of N-(6-chloropyridin-2-yl)acetamide.

Application of N-(6-chloropyridin-2-yl)acetamide as a Chemical Probe

Once validated, N-(6-chloropyridin-2-yl)acetamide can be a powerful tool to investigate biological processes.

Elucidating Signaling Pathways

By specifically engaging its target, the probe can be used to dissect signaling cascades. For instance, if the target is a kinase, downstream phosphorylation events can be monitored. If it targets a receptor, downstream second messenger production or gene expression changes can be quantified.

Target Validation in Disease Models

The probe can be used in cellular and animal models of disease to assess the therapeutic potential of modulating its target. For example, if the probe shows anti-inflammatory activity, it can be tested in models of inflammatory diseases.

Illustrative Experimental Protocol: Cellular Target Engagement using CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.

Materials:

-

Cells expressing the target protein

-

N-(6-chloropyridin-2-yl)acetamide

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Antibodies for the target protein for Western blotting or ELISA

Procedure:

-

Treat cells with varying concentrations of N-(6-chloropyridin-2-yl)acetamide or vehicle (DMSO).

-

Heat the cell suspensions at a range of temperatures.

-

Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble target protein in each sample by Western blotting or ELISA.

-

Plot the amount of soluble protein as a function of temperature for each treatment condition to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Data Interpretation and Best Practices

The successful application of N-(6-chloropyridin-2-yl)acetamide as a chemical probe relies on rigorous data interpretation and adherence to best practices.

-

Potency and Selectivity: It is crucial to determine the potency (e.g., IC₅₀, EC₅₀, Kₔ) of the probe for its primary target and to profile its selectivity against a broad range of off-targets.

-

On-Target vs. Off-Target Effects: Cellular phenotypes observed with the probe should be confirmed to be due to its interaction with the intended target. This can be achieved through the use of a structurally related but inactive negative control and by demonstrating that the phenotype is lost upon genetic knockdown or knockout of the target.

-

Cellular Permeability and Stability: The probe should be cell-permeable and stable in the experimental conditions to ensure it reaches its target at a sufficient concentration.

Conclusion and Future Directions

N-(6-chloropyridin-2-yl)acetamide represents a promising starting point for the development of a novel chemical probe. Its straightforward synthesis and the biological activities of its structural analogs provide a strong rationale for its further investigation. The systematic approach outlined in this guide, encompassing synthesis, target identification, and rigorous validation, will be instrumental in unlocking the full potential of this molecule as a tool to dissect complex biological processes and to inform future drug discovery efforts. Future work should focus on executing the described experimental plans to definitively identify its biological target(s), quantify its potency and selectivity, and demonstrate its utility in cellular and in vivo models.

References

-

PubChem. N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide. [Link]

-

PubMed. [Detection of chloropyridinyl neonicotinoid insecticide metabolite 6-chloronicotinic acid in the urine: six cases with subacute nicotinic symptoms]. [Link]

-

PMC. N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide. [Link]

-

Preprints.org. Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, a. [Link]

-

ChemReg.net. Statement on the toxicological properties and maximum residue levels of acetamiprid and its metabolites. [Link]

-

PubChem. Acetamiprid. [Link]

-

Assiut University. Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

-

PubMed. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. [Link]

-

ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]

-

ResearchGate. (PDF) Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities. [Link]

-

Frontiers. Bioremediation of acetamiprid and sulfoxaflor co-contamination by Ensifer sp. DA6 and characterization of a novel nitrile hydratase involved. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PMC. Bioremediation of acetamiprid and sulfoxaflor co-contamination by Ensifer sp. DA6 and characterization of a novel nitrile hydratase involved. [Link]

Sources

- 1. [Detection of chloropyridinyl neonicotinoid insecticide metabolite 6-chloronicotinic acid in the urine: six cases with subacute nicotinic symptoms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Bioremediation of acetamiprid and sulfoxaflor co-contamination by Ensifer sp. DA6 and characterization of a novel nitrile hydratase involved [frontiersin.org]

- 5. Bioremediation of acetamiprid and sulfoxaflor co-contamination by Ensifer sp. DA6 and characterization of a novel nitrile hydratase involved - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

Methodological & Application

Comprehensive In Vitro Profiling of N-(6-chloropyridin-2-yl)acetamide

Application Notes and Protocols

Abstract

N-(6-chloropyridin-2-yl)acetamide (CAS: 5305-68-0), also known as 2-acetamido-6-chloropyridine, represents a "privileged scaffold" in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Betrixaban analogs) and kinase inhibitors.[1] As a standalone fragment, it is frequently utilized in Fragment-Based Drug Discovery (FBDD) to probe sub-pockets of enzymes requiring hydrogen bond donor/acceptor motifs adjacent to a lipophilic halogen.[1]

This guide details the in vitro assay protocols required to validate this compound's utility as a chemical probe or drug precursor. The focus is on metabolic stability (addressing the liability of the amide bond), physicochemical profiling , and fragment screening .[1]

Part 1: Physicochemical & Metabolic Stability Profiling[1]

The 2-amino-pyridine motif is metabolically active.[1] The presence of the chlorine atom at the C6 position lowers the basicity of the pyridine nitrogen (pKa modulation), potentially improving metabolic stability compared to the non-chlorinated analog.[1] However, the acetamide group remains susceptible to hydrolysis by amidases.[1]

Protocol 1.1: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine the intrinsic clearance (

Rationale: The chloropyridine ring is electron-deficient, making it less susceptible to oxidative metabolism by CYP450s compared to electron-rich rings.[1] However, oxidative dechlorination or N-oxidation remains a risk.[1]

Materials:

-

Test Compound: N-(6-chloropyridin-2-yl)acetamide (10 mM stock in DMSO).

-

Liver Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.[1]

-

Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Procedure:

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Add Test Compound to a final concentration of 1 µM (0.01% DMSO final). Incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to initiate the reaction.[1]

-

Control: Run a parallel incubation without NADPH to assess non-CYP degradation (e.g., chemical instability).

-

-

Sampling: At time points

min, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. Vortex for 10 min at 1500 rpm.

-

Clarification: Centrifuge at 4000g for 20 min at 4°C to pellet precipitated proteins.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor the transition of the parent ion

.[1]

Data Analysis:

Protocol 1.2: Plasma Stability (Amidase Activity)

Objective: Assess the vulnerability of the acetamide bond to plasma esterases/amidases.[1]

Procedure:

-

Preparation: Thaw frozen plasma (Human/Rat) at 37°C. Centrifuge to remove cryoprecipitates.

-

Spiking: Spike N-(6-chloropyridin-2-yl)acetamide (1 µM final) into 100% plasma.

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Sampling: Aliquot at 0, 30, 60, 120, and 240 min.

-

Quenching: Mix 1:3 with Acetonitrile containing Internal Standard.

-

Readout: LC-MS/MS quantification. Rapid disappearance suggests high amidase liability, necessitating structural modification (e.g., bioisosteric replacement of the amide).[1]

Part 2: Safety & Toxicology Screening[1]

Before using this scaffold in higher-order biological systems, cytotoxicity must be ruled out to ensure that observed phenotypic effects are not due to general cell death.[1]

Protocol 2.1: Cytotoxicity Assay (CellTiter-Glo / ATP)

Cell Lines: HepG2 (Liver toxicity proxy), HEK293 (Kidney toxicity proxy).[1]

Workflow:

-

Seeding: Seed cells at 5,000 cells/well in 96-well white-walled plates. Incubate 24h for attachment.

-

Dosing: Prepare serial dilutions of N-(6-chloropyridin-2-yl)acetamide (0.1 µM to 100 µM) in culture medium (max 0.5% DMSO).

-

Treatment: Replace medium with drug-containing medium. Incubate for 48h at 37°C, 5% CO2.

-

Detection: Add CellTiter-Glo reagent (Promega) equal to the volume of culture medium.[1] Shake for 2 min; incubate 10 min in dark.

-

Measurement: Read Luminescence (RLU) on a plate reader (e.g., EnVision).[1]

-

Calculation: Normalize to DMSO control (100% viability) and Triton X-100 control (0% viability). Fit to sigmoidal dose-response curve to determine

.[1]

Acceptance Criteria:

Part 3: Fragment-Based Screening (Target Engagement)[1]

Since N-(6-chloropyridin-2-yl)acetamide is often a fragment, it likely binds targets with low affinity (

Protocol 3.1: Differential Scanning Fluorimetry (DSF)

Objective: Detect binding to a target protein (e.g., Factor Xa, Kinase domain) by measuring the shift in melting temperature (

Materials:

-

Protein: Purified target protein (2-5 µM final).

-

Dye: SYPRO Orange (5000x stock, use at 5x final).[1]

-

Compound: 1 mM final concentration (high concentration required for fragments).

Procedure:

-

Plate Setup: In a 384-well PCR plate, mix:

-

Controls:

-

Run: Real-time PCR machine (e.g., Roche LightCycler).

-

Analysis:

Part 4: Visualizations

Figure 1: Experimental Workflow

A logical flow from compound quality control to biological validation.

Caption: Figure 1.[1] Integrated screening cascade for N-(6-chloropyridin-2-yl)acetamide, prioritizing stability and safety before target engagement.

Figure 2: Metabolic Fate & Liability

Visualizing the specific chemical vulnerabilities of the scaffold.[1]

Caption: Figure 2.[1] Potential metabolic pathways.[1][2][3] The amide hydrolysis (center path) is the primary liability to monitor in plasma stability assays.[1]

Data Presentation Templates

Table 1: Stability Assay Reporting Template

| Parameter | Human Microsomes | Rat Microsomes | Human Plasma | Acceptance Criteria |

| [Value] | [Value] | [Value] | ||

| [Value] | [Value] | N/A | ||

| % Remaining (60 min) | [Value] | [Value] | [Value] |

Table 2: Cytotoxicity Results

| Cell Line | Max Inhibition (%) | Interpretation | |

| HepG2 | Non-Hepatotoxic | ||

| HEK293 | Potential Nephrotoxicity |

References

-

Scaffold Utility in FBDD

-

Synthesis & Antifungal Activity

-

Chloropyridine Metabolism

-

Microsomal Stability Protocol

-

Thermal Shift Assay (DSF)

Sources

- 1. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Bioremediation of acetamiprid and sulfoxaflor co-contamination by Ensifer sp. DA6 and characterization of a novel nitrile hydratase involved - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of N-(6-chloropyridin-2-yl)acetamide in Antifungal Lead Optimization

Executive Summary & Rationale

This guide details the strategic application of N-(6-chloropyridin-2-yl)acetamide (CAS: 5305-60-2) as a privileged scaffold in the development of next-generation antifungal agents. Unlike non-specific biocides, this molecule serves as a versatile "chassis" for Fragment-Based Drug Design (FBDD).

The 2-aminopyridine core is a bioisostere found in numerous kinase inhibitors and anti-infectives. The specific substitution pattern of this scaffold offers two distinct vectors for chemical space exploration:

-

The C6-Chlorine "Warhead": A reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of lipophilic biaryl tails essential for penetrating the fungal cell wall.

-

The C2-Acetamide "Mask": Modulates hydrogen bonding capability (H-bond donor/acceptor) and metabolic stability compared to the free amine, often improving oral bioavailability.

Target Audience: Medicinal Chemists, fungal biologists, and DMPK scientists.

Chemical Synthesis & Functionalization Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Selective acetylation of 2-amino-6-chloropyridine to generate the N-(6-chloropyridin-2-yl)acetamide scaffold.

Reagents:

-

2-Amino-6-chloropyridine (Starting Material)

-

Acetic Anhydride (

) -

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 10 mmol of 2-amino-6-chloropyridine in 20 mL of anhydrous DCM.

-

Base Addition: Add 12 mmol of anhydrous pyridine. Cool the mixture to 0°C using an ice bath.

-

Acetylation: Dropwise add 11 mmol of Acetic Anhydride over 15 minutes. The exotherm must be controlled to prevent di-acetylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc in Hexanes).

-

Work-up: Quench with saturated

. Extract with DCM ( -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (

, 0-40% EtOAc/Hexane).-

Yield Expectation: >85%[1]

-

QC Check:

H NMR (DMSO-

-

Protocol B: C6-Functionalization (Suzuki-Miyaura Coupling)

Objective: To attach a lipophilic aryl group at the C6 position, creating a putative antifungal pharmacophore.

Reagents:

-

N-(6-chloropyridin-2-yl)acetamide (Scaffold)

-

4-Fluorophenylboronic acid (Representative coupling partner)

- (Catalyst)

- (2M aqueous solution)

-

1,4-Dioxane (Solvent)

Step-by-Step Methodology:

-

Degassing: Sparge 1,4-dioxane with nitrogen for 20 minutes.

-

Assembly: In a microwave vial, combine Scaffold (1.0 eq), Boronic Acid (1.2 eq), and

(5 mol%). -

Activation: Add degassed solvent and

(3.0 eq). Seal the vial under nitrogen. -

Heating: Heat to 90°C for 12 hours (thermal) or 110°C for 30 min (microwave).

-

Filtration: Filter through a Celite pad to remove Palladium residues.

-

Isolation: Concentrate and purify via HPLC (C18 column, Water/Acetonitrile gradient).

Biological Evaluation (Antifungal Potency)

Protocol C: MIC Determination (CLSI M27-A4 Compliant)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

Materials:

-

Test Compounds (Stock: 10 mg/mL in 100% DMSO)

-

RPMI 1640 medium (buffered to pH 7.0 with MOPS)

-

96-well round-bottom microplates

-

Candida albicans ATCC 90028 (Quality Control Strain)

Workflow:

-

Inoculum Prep: Subculture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24h. Suspend colonies in saline to reach 0.5 McFarland standard (

CFU/mL). -

Dilution: Dilute the suspension 1:100, then 1:20 in RPMI 1640 to achieve a final inoculum of

CFU/mL. -

Plate Setup:

-

Add 100 µL of inoculum to columns 1-11.

-

Add 100 µL of sterile media to column 12 (Sterility Control).

-

Add 2 µL of compound stock to column 1, mix, and serially dilute (1:2) across to column 10.[3]

-

Column 11 is the Growth Control (Drug-free, DMSO only).

-

-

Incubation: Incubate plates at 35°C for 24 hours (48h if growth is slow).

-

Readout: Visual score. The MIC is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.

Data Interpretation Table:

| Compound ID | R-Group (C6 Position) | MIC (µg/mL) vs C. albicans | Interpretation |

| Scaffold | -Cl (Parent) | >64 | Inactive (Starting Material) |

| CP-001 | Phenyl | 32 | Weak Activity |

| CP-002 | 4-Fluorophenyl | 8 | Moderate Activity |

| CP-003 | 2,4-Difluorophenyl | 2 | Active Hit (Fluconazole-like) |

| Control | Fluconazole | 0.5 - 1.0 | QC Pass |

Mechanism of Action Validation

Protocol D: Ergosterol Quantitation (Sterol Profile)

Rationale: Many pyridine-based antifungals inhibit CYP51 (Lanosterol 14

-

Treatment: Grow C. albicans in the presence of the test compound (at sub-MIC levels, e.g., MIC/2) for 16 hours.

-

Saponification: Harvest cells, wash, and reflux in alcoholic KOH (25% w/v) at 85°C for 1 hour.

-

Extraction: Extract non-saponifiable lipids with n-heptane.

-

Analysis: Inject into GC-MS.

-

Signature: A decrease in Ergosterol peak and accumulation of Lanosterol or Eburicol confirms CYP51 inhibition.

Visual Workflows

Figure 1: Lead Optimization Workflow

This diagram illustrates the iterative cycle of transforming the N-(6-chloropyridin-2-yl)acetamide scaffold into a bioactive lead.

Caption: Iterative workflow for converting the chloropyridine scaffold into active antifungal agents.

Figure 2: Structure-Activity Relationship (SAR) Map

Visualizing the vectors for modification on the core scaffold.

Caption: Strategic vectors for chemical modification. C6 targets potency; C2 targets solubility/permeability.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition (M27-Ed4). [Link][4]

-

Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry, 4(2), 330-333.[5] [Link]

-

National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: N-(6-chloropyridin-2-yl)acetamide (CAS 5305-60-2). [Link]

-

Espinel-Ingroff, A., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document. [Link]

Sources

- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

N-(6-chloropyridin-2-yl)acetamide byproduct identification and removal

Topic: Byproduct Identification, Removal, and Synthesis Optimization

Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Module 1: Diagnostic Hub

Identify your impurity before attempting removal.

Q1: I observe a "double peak" in my LC-MS or an unexpected mass of [M+H]+ ~213. What is this?

Diagnosis: You have formed the N,N-diacetyl byproduct (N-acetyl-N-(6-chloropyridin-2-yl)acetamide).

-

The Chemistry: The 6-chloro substituent on the pyridine ring is electron-withdrawing, deactivating the exocyclic amine. To drive the reaction to completion, chemists often use excess acetic anhydride (

) or high temperatures. These "forcing conditions" cause the mono-acetylated product to react a second time with -

Mass Spec Signature:

-

Target Product (

): MW ~170.5 Da -

Diacetyl Impurity (

): MW ~212.5 Da

-

Q2: My NMR shows a singlet integrating to 6H around 2.2-2.4 ppm. Where is my amide proton?

Diagnosis: This confirms the N,N-diacetyl species.[1]

-

Mono-acetamide (Target): Shows one methyl singlet (~2.1 ppm, 3H) and a distinct, broad amide -NH proton (typically 8.0–10.5 ppm depending on solvent).

-

Di-acetamide (Byproduct): Shows a singlet for two equivalent acetyl groups (~2.3 ppm, 6H) and zero -NH protons. The symmetry of the molecule often simplifies the aromatic region, leading to misinterpretation.

Q3: I see a small impurity peak at [M+H]+ 129. Is this a fragment?

Diagnosis: This is likely unreacted 2-amino-6-chloropyridine (Starting Material).

-

Cause: The deactivated amine is a poor nucleophile. If the reaction was stopped too early or if the acylating agent hydrolyzed before reacting, SM remains.

-

Risk: This amine is basic and polar, making it difficult to remove via simple silica chromatography if the eluent is not modified with a base (e.g., triethylamine).

Module 2: The "Diacetyl" Problem & Solution

The most common failure mode in this synthesis is over-acetylation. Here is the fix.

The Mechanism of Failure

The reaction does not stop neatly at the mono-amide because the amide nitrogen, while less nucleophilic than the amine, is still susceptible to attack by highly reactive acetylating agents (like acetyl chloride or excess anhydride with DMAP).

The "Self-Validating" Removal Protocol (Hydrolysis)

You do not need to discard the batch. The N,N-diacetyl bond is significantly more labile (unstable) than the N-monoacetyl bond due to steric hindrance and electronic destabilization. We can selectively hydrolyze the impurity back to the target product.

Step-by-Step Rescue:

-

Dissolve: Take the crude mixture (containing Mono + Di) in Methanol or THF.

-

Treat: Add saturated aqueous Sodium Bicarbonate (

) or Potassium Carbonate (-

Expert Note: Avoid strong bases like NaOH. The 6-chloro position is activated for Nucleophilic Aromatic Substitution (

). Strong hydroxide at high temps will displace the Chlorine, ruining the scaffold.

-

-

Stir: Agitate at Room Temperature (RT) for 1–4 hours. Monitor via TLC/LCMS.

-

Endpoint: Disappearance of the diacetyl spot/peak.

-

-

Workup: Evaporate volatiles, extract with Ethyl Acetate, wash with water, and dry.

Module 3: Optimized Synthesis & Purification Protocols

Method A: Selective Acetylation (Preventative)

Best for small scale (<5g) where purity is paramount.

-

Reagents: 2-amino-6-chloropyridine (1.0 eq), Acetic Anhydride (1.1 eq), Pyridine (Solvent).

-

Procedure:

-

Dissolve amine in dry pyridine (0.5 M concentration).

-

Add

dropwise at -

Warm to RT and stir. Do not reflux.

-

Checkpoint: If reaction stalls (due to Cl-deactivation), add 0.1 eq DMAP. Warning: DMAP accelerates diacetylation. Monitor closely.

-

-

Quench: Pour into ice water. The mono-product often precipitates as a white solid.

Method B: Purification via Recrystallization

The 6-chloro substituent significantly alters solubility compared to non-chlorinated analogs. Exploiting this difference is the most efficient purification method.

| Solvent System | Target (Mono) Solubility | Impurity (Diacetyl) Solubility | SM (Amine) Solubility | Outcome |

| Water | Low (Precipitates) | Low/Moderate | Moderate (pH dependent) | Good wash solvent |

| Hexane/EtOAc | Moderate (Hot) / Low (Cold) | High | Low | Ideal Recrystallization |

| DCM | High | Very High | Moderate | Extraction only |

Recrystallization Protocol:

-

Dissolve crude solid in minimum boiling Ethyl Acetate.

-

Slowly add Hexanes (or Heptane) until persistent turbidity is observed.

-

Cool slowly to RT, then to

. -

Filter the white needles.

-

Why this works: The diacetyl impurity is highly lipophilic and stays in the mother liquor. The polar starting material (amine) often crashes out earlier or stays in the supernatant depending on the exact ratio, but the amide crystallizes distinctly.

-

Module 4: Visualizing the Workflow

Figure 1: Reaction Pathway & Impurity Logic

This diagram illustrates the kinetic competition between product formation and byproduct generation.

Caption: Reaction cascade showing the formation of the target mono-amide and the reversible formation of the unwanted diacetyl byproduct.

Figure 2: Troubleshooting Decision Tree

Follow this logic to determine the correct purification strategy.

Caption: Decision matrix for selecting the appropriate purification method based on impurity profile.

References

-

Acetylation of Aminopyridines (General Reactivity)

- Source: Canadian Journal of Chemistry.

- Relevance: Establishes the mechanism of over-acetyl

-

URL:[Link]

- Synthesis of N-(pyridin-2-yl)

-

Purification & Solubility Data

- Source: PubChem / NIH.

- Relevance: Solubility profiles for chlorinated acetamides used in the recrystallization str

-

URL:[Link]

- Nucleophilic Substitution Risks (Chlorine Stability): Source: Sigma-Aldrich Technical Bulletin. "Chloropyridines - Reactivity & Handling." Relevance: Supports the warning against using strong bases (NaOH) which could displace the 6-chloro group.

Sources

N-(6-chloropyridin-2-yl)acetamide reaction condition optimization (solvent, temperature, base)

Ticket ID: #RXN-OPT-6CL-PYR Status: Resolved / Guide Published Subject Matter Expert: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Critical Protocol (The "Golden Path")

The acetylation of 2-amino-6-chloropyridine presents a specific challenge: the chlorine atom at the 6-position exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the nucleophilicity of the exocyclic amine compared to unsubstituted 2-aminopyridine.[1] Furthermore, the steric hindrance near the ring nitrogen can complicate the formation of the desired N-exocyclic amide vs. the ring N-acyl imino tautomer.

Based on kinetic data and process optimization studies, the following protocol is the most robust starting point for high yield (>85%) and purity.

The Golden Path Protocol

| Parameter | Recommendation | Rationale |

| Reagent | Acetyl Chloride (1.1 equiv) | More electrophilic than acetic anhydride; necessary to overcome the deactivated amine nucleophile.[1] |

| Solvent | DCM (Dichloromethane) | Excellent solubility for the starting material; allows for easy aqueous workup.[2] |

| Base | Pyridine (1.2 equiv) | Acts as an HCl scavenger and an acyl transfer catalyst (via N-acetylpyridinium species).[1][2] |

| Catalyst | DMAP (5 mol%) | Critical Addition. Accelerates the reaction rate by ~100x via nucleophilic catalysis (Steglich mechanism). |

| Temp | 0°C | Initiate cold to suppress bis-acetylation; warm to RT to drive conversion. |

Step-by-Step Procedure

-

Setup: Charge a dry flask with 2-amino-6-chloropyridine (1.0 equiv) and dry DCM (10 mL/g).

-

Base Addition: Add Pyridine (1.2 equiv) and DMAP (0.05 equiv).[2] Stir until dissolved.

-

Acylation: Cool the mixture to 0°C . Add Acetyl Chloride (1.1 equiv) dropwise over 15 minutes.[2]

-

Note: A white precipitate (Pyridine

HCl) will form immediately.[2]

-

-

Reaction: Remove ice bath and stir at Room Temperature for 2–4 hours.

-

Workup: Quench with saturated NaHCO3 (aq). Extract with DCM.[2][3][4] Wash organic layer with water and brine.[2] Dry over Na2SO4 and concentrate.

-

Purification: Usually sufficiently pure. If necessary, recrystallize from EtOH/Water or flash chromatography (0-30% EtOAc in Hexanes).[1][2]

Diagnostic & Troubleshooting Guide

Symptom: Low Conversion / Starting Material Remains

-

Root Cause: The 6-chloro substituent deactivates the amine. The reaction is kinetically stalled.[2]

-

Solution A (Thermal): Switch solvent to Toluene and heat to reflux (110°C) using Acetic Anhydride (2.0 equiv) instead of Acetyl Chloride.

-

Solution B (Catalytic): Increase DMAP loading to 10-20 mol%. DMAP is a "hyper-nucleophile" that transfers the acetyl group more efficiently than the reagents alone.

Symptom: Formation of Bis-acetylated Product (Diacetamide)[1]

-

Root Cause: Excess acetylating agent or high temperatures caused the mono-amide to react again.[1]

-

Fix (Chemical): Do not discard.[2] Treat the crude mixture with NaOH (1M) in Methanol at RT for 30 minutes. The imide bond (bis-acetyl) is much more labile than the amide bond; this selectively cleaves the second acetyl group, returning the desired product.

Symptom: Product is an Oil/Gum instead of Solid

-

Root Cause: Residual Pyridine or Acetic Acid trapped in the lattice.[2]

-

Fix: Perform a "zeotropic strip".[2] Add Toluene to the crude oil and rotary evaporate.[2] Repeat 3x. Toluene forms an azeotrope with pyridine/acetic acid, pulling them out of the product.[2]

Optimization Matrix (Solvent & Base Effects)

Use this table to select conditions based on your specific constraints (e.g., solubility or toxicity).

| Solvent | Base System | Temp | Outcome / Notes |

| DCM | Et3N + DMAP | 0°C | Best Balance. High yield, easy workup. Et3N is cheaper than Pyridine but requires DMAP.[2] |

| THF | NaH (Sodium Hydride) | 0°C | Aggressive. Irreversible deprotonation.[2] Fast, but risk of bis-acetylation is high.[1][2] Use only if thermal methods fail.[2] |

| Acetic Acid | None (Solvent is reagent) | Reflux | Harsh. Uses Ac2O in AcOH.[2] Good for large scale, but workup requires neutralization of large acid volumes.[2] |

| Pyridine | None (Solvent is base) | 0°C | Classic. Good solubility, but removing pyridine requires acidic washes (CuSO4 or HCl), which might hydrolyze the product.[2] |

Visualizations & Logic

Workflow Decision Tree

Follow this logic to determine the correct pathway for your specific constraints.

Caption: Operational workflow for selecting reaction conditions and troubleshooting incomplete conversion or over-acylation.

Mechanism: DMAP Catalysis (The Steglich Cycle)

Understanding why DMAP works is crucial for troubleshooting.[2] It is not just a base; it is a nucleophilic transfer agent.[2]

Caption: The "Super-Electrophile" Mechanism. DMAP attacks AcCl to form a highly reactive salt that acetylates the poor nucleophile (6-Cl-pyridine) faster than AcCl can alone.[1]

Frequently Asked Questions (FAQ)

Q: Why can't I just use Acetic Anhydride without a solvent? A: You can, but it requires high temperatures (reflux).[2] The 6-chloro group withdraws electrons, making the amine "lazy." Heating in neat acetic anhydride often leads to bis-acetylation (diacetamide formation) and dark tarry impurities that are hard to remove.[1] The DCM/AcCl method gives a cleaner profile.[2]

Q: I see two spots on my TLC that are very close. What are they?

A: This is likely the Rotamer Effect .[2] Amides can exist in cis and trans conformations around the C-N bond, which interconvert slowly on the NMR/TLC timescale.[2] However, if the spots are distinct and separable, the upper spot is likely the Bis-acetylated byproduct (

Q: Can I use Pyridine as the solvent? A: Yes, pyridine is an excellent solvent for this reaction.[2] However, removing pyridine requires washing with dilute HCl or CuSO4 solution.[2] If you acidify too strongly during workup, you risk hydrolyzing your newly formed amide bond.[2] DCM allows for a milder, neutral workup.[2]

References

-

BenchChem. Application Notes and Protocols for the Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. (Protocol adapted for 6-Cl isomer).[1][2][5]

-

Organic Chemistry Portal. DMAP Catalyzed Acylation Mechanism. (Steglich Acylation principles).

-

National Institutes of Health (PMC). A mild, catalyst-free synthesis of 2-aminopyridines.[1][2] (Discussion of aminopyridine reactivity).

-

ChemicalBook. 2-Amino-6-chloropyridine Properties and Reactivity Profile.[2]

Sources

N-(6-chloropyridin-2-yl)acetamide inconsistent results in biological assays

idin-2-yl)acetamide

Introduction: Navigating the Nuances of N-(6-chloropyridin-2-yl)acetamide in Biological Assays

Welcome to the technical support guide for N-(6-chloropyridin-2-yl)acetamide. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. It is not uncommon for seemingly straightforward biological assays to yield inconsistent or unexpected results. This guide is structured to address these challenges head-on, providing a logical, in-depth framework for troubleshooting and ensuring the reliability and reproducibility of your data. As your dedicated scientific partner, we will explore the critical factors that can influence the performance of N-(6-chloropyridin-2-yl)acetamide, from the integrity of the compound itself to the intricacies of your assay design. Our approach is grounded in fundamental scientific principles to empower you to identify, understand, and resolve the root causes of variability.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is organized to address the most common issues encountered when working with N-(6-chloropyridin-2-yl)acetamide, progressing from compound-specific concerns to broader experimental variables.

Category 1: Compound Integrity and Handling

Question 1: My dose-response curve is not consistent between experiments. Could the compound itself be the problem?

Answer: Absolutely. The purity, stability, and handling of any small molecule are paramount for reproducible results. Inconsistencies in these areas are a primary driver of assay variability.

-

Purity: Even minor impurities can have significant biological effects, potentially leading to skewed or misleading results.[1][2] Impurities may arise from the synthesis process or from degradation over time.[3] It is crucial to use a high-purity grade of N-(6-chloropyridin-2-yl)acetamide and to be aware of the potential for batch-to-batch variation. Always request and review the Certificate of Analysis (CoA) for each new lot.[2]

-

Stability & Degradation: The acetamide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, which could cleave the molecule and generate inactive or interfering byproducts.[4][5] Similarly, the chloropyridine ring may have its own stability profile. Long-term storage, improper storage temperatures, and repeated freeze-thaw cycles of stock solutions can all contribute to degradation.[6][7] Stability testing of your compound under your specific experimental conditions (e.g., in your assay media at 37°C) is a worthwhile investment.[8]

-

Solubility and Aggregation: N-(6-chloropyridin-2-yl)acetamide, like many organic compounds, may have limited aqueous solubility.[9] If the compound precipitates out of solution in your assay, its effective concentration will be lower and more variable than intended.[10][11] Furthermore, some compounds can form aggregates at higher concentrations, which can lead to non-specific activity and artifacts.[11]

Question 2: What are the best practices for storing and handling N-(6-chloropyridin-2-yl)acetamide?

Answer: Proper storage and handling are critical to maintaining the integrity of the compound.[6]

| Parameter | Recommendation | Rationale |

| Solid Compound Storage | Store at 2-8°C or -20°C, tightly sealed, and protected from light and moisture. | Lower temperatures slow down potential degradation reactions.[7][12] Sealing prevents oxidation and hydrolysis from atmospheric moisture. |

| Stock Solution Solvent | Use anhydrous DMSO for primary stock solutions. | DMSO is a common solvent for organic molecules and is generally well-tolerated by cells at low final concentrations (typically <0.5%). |

| Stock Solution Storage | Store in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Aliquoting minimizes the number of times the main stock is warmed, reducing the chance of degradation and contamination.[6] |

| Handling Powder | Allow the container to warm to room temperature before opening.[7] | This prevents condensation of atmospheric moisture onto the cold powder, which could promote hydrolysis.[7] |

| Preparing Dilutions | Prepare fresh dilutions in aqueous media for each experiment. Do not store the compound in aqueous buffers for extended periods. | The stability of the compound in aqueous solutions is often much lower than in anhydrous DMSO.[10] |

Category 2: Assay Design and Execution

Question 3: I'm seeing significant well-to-well variability within the same plate. What could be the cause?

Answer: This type of variability often points to issues with the assay procedure itself or with the health and consistency of the cells.

-

Cell Seeding and Health: Inconsistent cell numbers per well is a major source of error.[13] Ensure your cells are in a single-cell suspension before plating and are evenly distributed across the plate.[14] Cell health is also critical; use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Over-confluent or stressed cells will respond differently to treatment.[13]

-

Pipetting and Reagent Addition: Both manual and systematic errors in pipetting can lead to significant variability.[14][15] Ensure your pipettes are calibrated, and use consistent technique for all wells. When adding reagents, be mindful of potential "edge effects" in microplates, where the outer wells evaporate more quickly.

-

Incubation Conditions: Temperature, humidity, and CO2 levels must be stable and uniform across the incubator.[13] Fluctuations can affect cell growth and compound activity.

-

Solvent Effects: The solvent used to dissolve N-(6-chloropyridin-2-yl)acetamide (e.g., DMSO) can be toxic to cells at higher concentrations.[6] It's crucial to include a vehicle control (cells treated with the same final concentration of solvent as the compound-treated wells) to account for any solvent-induced effects.

Question 4: My results are not reproducible from week to week. Where should I start my investigation?

Answer: Lack of inter-assay reproducibility is a common and frustrating problem. A systematic approach is needed to pinpoint the source of variation.

-

Reagent Variability: Are you using the same lots of all reagents, including media, serum, and the compound itself? Fetal bovine serum is a notoriously variable component. A new lot of serum can significantly alter cell growth and response.

-

Cell Line Integrity: Has your cell line been authenticated recently? Over time, cell lines can become misidentified or contaminated (e.g., with mycoplasma), leading to drastic changes in their biology. Regular cell line authentication is a critical component of reproducible research.

-

Protocol Drift: Small, unintentional changes in the experimental protocol can creep in over time. Ensure all users are following a standardized, documented protocol.[14]

-

Instrumentation: Is the performance of your plate reader, liquid handler, or incubator consistent? Regular calibration and maintenance are essential.[15]

Troubleshooting Workflow

When faced with inconsistent data, a logical, step-by-step approach can help isolate the variable. The following workflow is designed to guide you from the most common and easily solvable issues to more complex problems.

Caption: A systematic workflow for troubleshooting inconsistent assay results.

Key Experimental Protocols

To empower your troubleshooting, here are step-by-step protocols for essential quality control checks.

Protocol 1: Assessing Compound Solubility in Assay Medium

This protocol helps determine the concentration at which N-(6-chloropyridin-2-yl)acetamide begins to precipitate in your specific assay conditions.

-

Prepare a high-concentration stock: Create a 10 mM stock solution of N-(6-chloropyridin-2-yl)acetamide in 100% DMSO.

-

Serial Dilution: Prepare a serial dilution (e.g., 2-fold) of the compound in your complete cell culture medium, starting from your highest intended assay concentration. Be sure to maintain a constant final DMSO concentration across all dilutions.

-

Incubation: Incubate the dilutions under your standard assay conditions (e.g., 37°C, 5% CO2) for a duration matching your experiment's endpoint.

-

Visual Inspection: After incubation, carefully inspect each tube or well for visible precipitate. For a more sensitive assessment, use a microscope to look for crystalline structures.

-

Quantitative Measurement (Optional): Centrifuge the samples and measure the concentration of the compound remaining in the supernatant using an appropriate analytical method like HPLC.

-

Determination: The highest concentration that remains clear is your practical limit of solubility for the assay.